molecular formula C14H21NO2 B13478588 1-Phenyl-1-((tetrahydro-2h-pyran-4-yl)oxy)propan-2-amine

1-Phenyl-1-((tetrahydro-2h-pyran-4-yl)oxy)propan-2-amine

Cat. No.: B13478588
M. Wt: 235.32 g/mol
InChI Key: HIUSWVFHVDKMEN-UHFFFAOYSA-N
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Description

1-Phenyl-1-((tetrahydro-2H-pyran-4-yl)oxy)propan-2-amine is an organic compound that features a phenyl group, a tetrahydropyran ring, and an amine group

Preparation Methods

The synthesis of 1-Phenyl-1-((tetrahydro-2H-pyran-4-yl)oxy)propan-2-amine typically involves multiple steps. One common method includes the reaction of phenylacetone with tetrahydropyran-4-ol in the presence of an acid catalyst to form the intermediate compound. This intermediate is then reacted with ammonia or an amine under reductive amination conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts .

Chemical Reactions Analysis

1-Phenyl-1-((tetrahydro-2H-pyran-4-yl)oxy)propan-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-Phenyl-1-((tetrahydro-2H-pyran-4-yl)oxy)propan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and as a protecting group for alcohols.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 1-Phenyl-1-((tetrahydro-2H-pyran-4-yl)oxy)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Phenyl-1-((tetrahydro-2H-pyran-4-yl)oxy)propan-2-amine can be compared with similar compounds such as:

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

1-(oxan-4-yloxy)-1-phenylpropan-2-amine

InChI

InChI=1S/C14H21NO2/c1-11(15)14(12-5-3-2-4-6-12)17-13-7-9-16-10-8-13/h2-6,11,13-14H,7-10,15H2,1H3

InChI Key

HIUSWVFHVDKMEN-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)OC2CCOCC2)N

Origin of Product

United States

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